3-(3,4-Dimethylphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route is through the reaction of an enaminone precursor with appropriate nucleophiles and electrophiles. The enaminone serves as a versatile precursor due to its ambident nucleophilicity and electrophilicity. The thiophene nucleus plays a crucial role in the synthesis, as thiophene derivatives have promising pharmacological characteristics .
Chemical Reactions Analysis
The compound’s reactivity arises from the enaminone moiety, allowing it to undergo nucleophilic and electrophilic reactions. For instance, it can be attacked by nucleophiles at both C-3 and C-1 positions. Additionally, electrophiles can react with it at C-2, oxygen, and/or nitrogen sites. These reactions influence the compound’s biological activity and potential applications .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-10-18(12-15(14)2)23-21(25)22-13-19(24)16-6-8-17(9-7-16)20-4-3-11-26-20/h3-12,19,24H,13H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQUNZNTJVHUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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